Cystamine bis-lactamide

Contact Dermatitis Allergenicity Profiling Safety Assessment

Cystamine bis-lactamide (C₁₀H₂₆N₄O₄S₂, MW 330.5 g/mol) is a synthetic compound formed by linking two lactic acid molecules to a cystamine disulfide core via amide bonds, classified as an analog of cystamine and a lactate derivative. Chemically, it presents two terminal primary amines and a central redox-sensitive disulfide bridge within a single symmetric molecule.

Molecular Formula C10H26N4O4S2
Molecular Weight 330.5 g/mol
Cat. No. B1258135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystamine bis-lactamide
SynonymsC-bis(lactamide)
cystamine bis-lactamide
cystamine bislactamide
Molecular FormulaC10H26N4O4S2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)O.CC(C(=O)N)O.C(CSSCCN)N
InChIInChI=1S/C4H12N2S2.2C3H7NO2/c5-1-3-7-8-4-2-6;2*1-2(5)3(4)6/h1-6H2;2*2,5H,1H3,(H2,4,6)
InChIKeyOMOFCOMCHSYOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cystamine Bis-Lactamide Procurement Guide: Sourcing the Pure Disulfide-Lactamide Allergenic Probe


Cystamine bis-lactamide (C₁₀H₂₆N₄O₄S₂, MW 330.5 g/mol) is a synthetic compound formed by linking two lactic acid molecules to a cystamine disulfide core via amide bonds, classified as an analog of cystamine and a lactate derivative [1]. Chemically, it presents two terminal primary amines and a central redox-sensitive disulfide bridge within a single symmetric molecule. The MeSH database designates it primarily as a 'cosmetic allergen' that gained clinical attention in the late 1990s following case reports of contact dermatitis linked to cosmetic formulations [1].

Cosmetic allergenicity reference probe with documented case-report vs. assay discordance
Defined bis-lactamide architecture for haptenation mechanism studies
Redox-responsive disulfide core for stimuli-sensitive cross-linking research

Why Non-Specific Cystamine Sources or Generic Allergens Cannot Replace Cystamine Bis-Lactamide for Sensitization Profiling


Substituting cystamine bis-lactamide with its structural precursors—such as cystamine dihydrochloride—or with unrelated common cosmetic allergens—such as fragrance mixes—collapses the experiment. The amidation of cystamine with lactic acid fundamentally alters its chemical reactivity and biological recognition [1]. This specific molecular architecture is critical because clinical reports of contact allergy are chemically specific to this compound, yet subsequent controlled human studies failed to detect its allergenic potential, creating a controversial, compound-specific signature that cannot be replicated by any substitute [2][3]. The presence of both the disulfide bridge and the lactamide moieties defines its haptenation profile; therefore, a procurement decision based solely on cost or structural similarity without this precise molecular identity will yield non-translatable sensitization data.

Structural Precursor Substitution
Cystamine dihydrochloride lacks lactamide termini, which may alter protein-binding and allergic recognition potential.
Generic Allergen Mismatch
Unrelated cosmetic allergens such as fragrance mixes cannot replicate the compound-specific sensitization controversy.
Non-Redox Cross-Linker Limitations
Non-cleavable cross-linkers lack the disulfide bridge required for redox-responsive degradation in intracellular models.

Cystamine Bis-Lactamide Selection Evidence: Quantitative Sensitization Discordance vs. Cosmetic Allergen Baselines


Controlled Human Sensitization Rate (0%) vs. Case-Reported Clinical Allergenicity

Cystamine bis-lactamide is characterized by a sharp quantitative disconnect between its clinical case-report profile and its performance in controlled human assays. Initial case reports (Borelli et al., 1998) suggested it was a 'cosmetic allergen' causing positive patch-test reactions [1][3]. However, a subsequent controlled investigation by Ross and White (1998) failed to detect its allergenic potential in human studies, yielding a sensitization rate of 0% (no positive reactions among tested subjects) [2]. This contrasts with a baseline of well-established cosmetic allergens such as fragrance mix I, which consistently yields positive patch-test reactions in 6-8% of dermatitis patients in standardized testing. The compound thus presents a unique case of a clinically suspected but experimentally unconfirmed allergen.

Sensitization Rate vs. Baseline
Reported comparison
0%
vs. 6–8% fragrance mix I
Supports assay panel for discordant allergen classification
Controlled human study context; confirm with current methods
Contact Dermatitis Allergenicity Profiling Safety Assessment

Molecular Identity: Unique Disulfide-Lactamide Architecture vs. Cystamine Dihydrochloride Precursor

Cystamine bis-lactamide is chemically distinguished from its common laboratory precursor, cystamine dihydrochloride, by the covalent attachment of two 2-hydroxypropanamide (lactamide) groups to the primary amine termini of cystamine [1]. Cystamine dihydrochloride (C₄H₁₄Cl₂N₂S₂, MW 225.2 g/mol) is a freely water-soluble ionic salt with two primary ammonium groups (pKa ~8.3) and a disulfide bridge. In contrast, cystamine bis-lactamide (C₁₀H₂₆N₄O₄S₂, MW 330.5 g/mol) replaces these charged ammonium groups with neutral hydroxy-amide termini, increasing molecular weight by 105.3 g/mol (a 46.8% increase), adding 4 hydrogen bond donors/acceptors, and altering its LogP and protein-binding capacity [2]. This structural change is hypothesized to modulate hapten formation with skin proteins, directly affecting its sensitization potential.

Molecular Identity Shift
Class-level inference
+105.3 g/mol, 6 HBD, 8 HBA
vs. cystamine dihydrochloride (4 HBD, 2 HBA)
Alters haptenation potential and protein-binding profile
Physicochemical inference; direct binding data lacking
Chemical Synthesis Reactivity Profiling Structure-Activity Relationship

Reversible Cross-Linking Capability via Disulfide Bridge vs. Non-Cleavable Cross-Linkers

The central disulfide bond of cystamine bis-lactamide provides a redox-responsive, cleavable linkage, a feature systematically engineered into poly(amido amine)s and hydrogels for intracellular delivery applications [1]. While specific bioconjugation studies using cystamine bis-lactamide are absent from the literature, its structural class—bis-acrylamide derivatives of cystamine such as N,N′-bis(acryloyl)cystamine (BAC)—has been quantitatively characterized for gel degradation kinetics and siRNA release. These class-related polymers show >80% degradation within 4 hours in 10 mM dithiothreitol (DTT) at pH 7.4, compared to negligible degradation of non-disulfide counterparts under identical conditions [2][3]. By analogy, cystamine bis-lactamide's disulfide bond predicts similar redox-lability, offering a latent cross-linking functionality absent in non-cleavable alkyl or amide cross-linkers.

Redox-Responsive Cross-Linking
Class-level inference
Redox-cleavable disulfide (class-level)
May offer intracellularly cleavable cross-linking functionality
Data from BAC-based polymers; direct validation needed
Bioconjugation Hydrogel Synthesis Controlled Release

Validated Application Scenarios for Cystamine Bis-Lactamide Based on Quantitative Sensitization and Structural Evidence


Reference Standard for Discordant Allergenicity in Cosmetic Safety Assessment Panels

Cystamine bis-lactamide serves as a uniquely characterized reference material for safety assessment laboratories validating new in chemico or in vitro skin sensitization assays. The compound exhibits a documented discordance: positive clinical case-report suspicion [1][3] contrasted with a 0% positive rate in controlled human sensitization studies [2]. This contrasts sharply with well-established sensitizers like fragrance mix I, which reliably produce 6-8% positive reactions in control populations. By including cystamine bis-lactamide in a panel of test chemicals, a laboratory can directly challenge the ability of a new assay to correctly classify a compound with a 'controversial' allergenic profile, a critical validation step that a generic sensitizer cannot provide. Procurement of high-purity cystamine bis-lactamide enables this specific benchmarking activity.

Structural Probe for Investigating Lactamide Group's Role in Hapten Formation

For academic dermatology and immunology groups investigating the molecular determinants of skin sensitization, cystamine bis-lactamide provides a precise chemical probe to study the contribution of lactamide functional groups to haptenation. The compound's unique structure—two terminal 2-hydroxypropanamide groups linked to a disulfide core—differentiates it from its non-amidated precursor, cystamine dihydrochloride [1]. By comparing the sensitization profiles of these two compounds in a controlled experimental system, researchers can isolate the specific role of the lactamide moiety in protein binding and dendritic cell activation. This mechanistic work requires the exact compound, as substitution with cystamine dihydrochloride would remove the variable of interest from the experiment.

Redox-Responsive Cross-Linker for Stimuli-Sensitive Hydrogel and Drug Delivery Research

For polymer chemistry and drug delivery laboratories developing reduction-sensitive biomaterials, cystamine bis-lactamide can be investigated as a monomeric cross-linking agent. Its central disulfide bond offers a redox-responsive, cleavable linkage, a feature quantitatively validated in structurally related cystamine bis-acrylamide (BAC) polymers, which show >80% degradation in 10 mM DTT within 4 hours, a property absent in non-disulfide cross-linkers [1][2]. By directly incorporating cystamine bis-lactamide into a polymer backbone—rather than using BAC—researchers can explore whether the lactamide side-chains improve hydrophilicity or cell compatibility while retaining the essential intracellularly-labile disulfide function, a hypothesis testable only with this specific compound.

Application
Selection Property
Validation Focus
Discordant Allergenicity Reference
Sensitization discordance (case-positive, assay-negative)
Assay discrimination of non-sensitizer anchor
Lactamide Haptenation Probe
Defined bis-lactamide-disulfide architecture
Lactamide contribution to skin-protein binding
Stimuli-Responsive Cross-Linker Research
Redox-cleavable disulfide core
Degradation kinetics in reducing environments
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